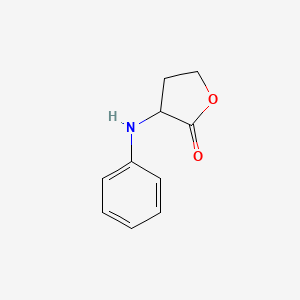

alpha-Phenylamino-gamma-butyrolactone

Description

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

3-anilinooxolan-2-one |

InChI |

InChI=1S/C10H11NO2/c12-10-9(6-7-13-10)11-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2 |

InChI Key |

MHAKUEQWKCWLJY-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(=O)C1NC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Stability: GBL is hydrolyzed in vivo to GHB, a CNS depressant . The phenylamino substitution may slow hydrolysis, altering metabolic pathways and toxicity profiles.

Pharmacological and Toxicological Profiles

Gamma-Hydroxybutyrate (GHB)

It is used clinically for narcolepsy but is associated with acute toxicity (e.g., coma, seizures) and dependence . Doses as low as 1–4 g can induce life-threatening effects .

Gamma-Phenyl-gamma-butyrolactone

This analog, commercially available as a chemical intermediate (Thermo Scientific), lacks documented pharmacological activity but shares industrial applications with GBL, such as polymer synthesis . Its phenyl group may reduce polarity, making it suitable for organic reactions requiring non-polar solvents.

This compound (Inferred Properties)

- However, the phenylamino group could introduce neurotoxic or hepatotoxic risks requiring further study.

- Applications: Potential uses include pharmaceutical intermediates or chiral building blocks in asymmetric synthesis, leveraging its stereochemical complexity.

Legal and Regulatory Status

Preparation Methods

Alkylation of Gamma-Hydroxyamide Intermediates

A patent describing the synthesis of alpha-amino-gamma-butyrolactone salts (CN110878071A) provides a template for adapting phenylamino groups. The method involves reacting methionine with benzyl halides in a methanol-water solvent system at 65–95°C, followed by acidification to isolate the product. By substituting benzyl chloride with a phenylamino-containing electrophile (e.g., chloroacetanilide), the alkylation step could theoretically yield the target compound. Key parameters include:

Acylation Followed by Reductive Amination

The preparation of alpha-acetyl-gamma-butyrolactone (CN108299345B) employs acetaldehyde as an acylation agent in ethyl acetate with potassium carbonate. Adapting this route, phenyl isocyanate or phenylacetyl chloride could serve as acylating agents to introduce the phenylamino moiety. Subsequent reductive amination using sodium cyanoborohydride may stabilize the substituent. Critical factors include:

Direct Cyclization of Phenylamino-Containing Precursors

Cyclization of 4-(phenylamino)butyric acid under acidic or basic conditions offers a streamlined pathway. For example, refluxing in toluene with p-toluenesulfonic acid (PTSA) could facilitate lactone formation. This method mirrors the isolation of alpha-phenyl-gamma-butyrolactone from drug metabolites, albeit with modified starting materials.

Comparative Analysis of Methodologies

Note: Yields for phenylamino derivatives are theoretical; actual data require experimental validation.

Industrial-Scale Considerations and Challenges

Solvent and Catalyst Selection

Industrial protocols prioritize cost-effective solvents like methanol or ethyl acetate. Catalysts such as tetraalkylammonium salts enhance reaction rates but necessitate post-synthesis removal. For phenylamino derivatives, catalyst recycling and waste management are critical for economic viability.

Q & A

Q. What are the established synthesis routes for alpha-Phenylamino-gamma-butyrolactone, and what are their comparative advantages?

this compound can be synthesized via lactonization of gamma-hydroxy amides or through cyclization of substituted amino acids under acidic conditions. Key parameters include reaction temperature (optimized between 80–120°C) and solvent selection (e.g., toluene or DMF for polar intermediates). Yield variations (40–75%) depend on steric hindrance from the phenyl group and the efficiency of ring-closure steps . For reproducibility, ensure thorough characterization using NMR (<sup>1</sup>H/<sup>13</sup>C) and FT-IR to confirm lactone ring formation and phenylamino substitution patterns .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Essential techniques include:

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%).

- Spectroscopy : <sup>1</sup>H NMR (δ 4.5–5.0 ppm for lactone protons; δ 7.2–7.5 ppm for aromatic protons) and FT-IR (C=O stretch at ~1750 cm⁻¹).

- Mass Spectrometry : HRMS (ESI+) to confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 205.1102 for C10H12NO2). Cross-validate data with X-ray crystallography if single crystals are obtainable .

Q. What biological activities are reported for structurally similar gamma-butyrolactone derivatives?

Alpha-methylene-gamma-butyrolactones exhibit antimicrobial and anti-inflammatory properties, with IC50 values ranging from 10–50 µM in in vitro assays. Structure-activity relationship (SAR) studies highlight the phenylamino group’s role in enhancing lipid solubility and membrane permeability. However, direct data on this compound’s bioactivity remain limited, necessitating targeted assays (e.g., COX-2 inhibition or bacterial growth kinetics) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing this compound?

Discrepancies in NMR shifts or unexpected MS fragments often arise from:

- Tautomerism : The phenylamino group may undergo keto-enol tautomerism, altering proton environments. Use deuterated DMSO to stabilize tautomers.

- Impurities : Trace solvents (e.g., DMF) or unreacted starting materials can skew results. Employ gradient HPLC with a C18 column for purification.

- Stereochemical ambiguity : Chiral centers in the lactone ring may lead to diastereomer formation. Perform chiral HPLC or optical rotation measurements .

Q. What experimental design considerations are critical for studying this compound’s reactivity in catalytic systems?

Key factors include:

- Catalyst selection : Transition-metal catalysts (e.g., Pd/C or Ru complexes) for hydrogenation or cross-coupling reactions.

- Solvent compatibility : Avoid protic solvents (e.g., water) that may hydrolyze the lactone ring.

- Kinetic monitoring : Use in situ FT-IR or GC-MS to track intermediate formation. Design control experiments to isolate side products (e.g., phenylamine byproducts) and optimize reaction stoichiometry .

Q. How can computational methods enhance the interpretation of this compound’s physicochemical properties?

Employ density functional theory (DFT) to:

Q. What strategies address low yields in large-scale synthesis of this compound?

Scale-up challenges include:

- Heat dissipation : Use jacketed reactors to maintain optimal temperatures during exothermic steps.

- Purification bottlenecks : Switch from column chromatography to fractional crystallization (solvent: hexane/ethyl acetate).

- Catalyst recycling : Immobilize catalysts on silica or magnetic nanoparticles to reduce costs .

Methodological Frameworks

How to formulate a FINERMAPS-compliant research question for this compound studies?

Apply the FINERMAPS criteria:

- Feasible : Ensure access to advanced instrumentation (e.g., LC-MS).

- Novel : Explore understudied applications (e.g., photodynamic therapy).

- Ethical : Adhere to safety protocols for handling reactive intermediates. Example: “How does the phenylamino substituent modulate the lactone’s stability in aqueous versus lipid environments?” .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.